molecular formula C15H13FO3 B6402926 3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261907-84-9

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6402926
CAS RN: 1261907-84-9
M. Wt: 260.26 g/mol
InChI Key: MCKTYYQYMWAKTB-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-methylbenzoic acid, referred to as 5-Fluoro-2-MBA, is a highly versatile and potent compound with a wide range of applications in scientific research. It is a fluorinated benzoic acid derivative that has been used in various areas of research, such as synthesis, drug discovery, and biochemistry. 5-Fluoro-2-MBA has been found to be particularly useful in the study of enzyme-catalyzed reactions, due to its ability to act as a substrate for a variety of enzymes. In addition, 5-Fluoro-2-MBA has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Scientific Research Applications

5-Fluoro-2-MBA has been widely used in scientific research, due to its ability to act as a substrate for a variety of enzymes. It has been used in the study of enzyme-catalyzed reactions, as well as in the development of new drugs. In addition, 5-Fluoro-2-MBA has been used in the study of biochemical and physiological effects, as well as in the development of new drugs. It has been used in the study of enzyme-catalyzed reactions, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-MBA is not fully understood. It is believed to act as a competitive inhibitor of enzymes, such as cyclooxygenase, by binding to their active sites and blocking their activity. In addition, 5-Fluoro-2-MBA has been found to inhibit the activity of several other enzymes, including phospholipase A2 and lipoxygenase.
Biochemical and Physiological Effects
5-Fluoro-2-MBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, phospholipase A2, and lipoxygenase, as well as to inhibit the release of pro-inflammatory cytokines. In addition, 5-Fluoro-2-MBA has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-MBA has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used as a substrate for a variety of enzymes, and it is relatively easy to synthesize. In addition, 5-Fluoro-2-MBA has been found to have a variety of biochemical and physiological effects, making it a useful tool for research. However, there are some limitations to the use of 5-Fluoro-2-MBA in laboratory experiments. For example, it is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, 5-Fluoro-2-MBA has been found to have a relatively short half-life in the body, making it unsuitable for long-term studies.

Future Directions

There are several potential future directions for the use of 5-Fluoro-2-MBA in scientific research. It could be used to further study the mechanism of action of enzymes, as well as to develop new drugs and therapies. In addition, 5-Fluoro-2-MBA could be used to investigate the biochemical and physiological effects of other compounds, as well as to study the effects of environmental pollutants on human health. Finally, 5-Fluoro-2-MBA could be used to develop more efficient and effective methods of synthesis and analysis.

Synthesis Methods

The synthesis of 5-Fluoro-2-MBA is a relatively simple process, which involves the reaction of 5-fluoro-2-methoxyphenol with methyl benzoate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate, at temperatures ranging from room temperature to 70°C. The reaction is typically complete within two hours, and the product is then isolated by filtration or crystallization.

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(16)6-7-14(13)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKTYYQYMWAKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690208
Record name 5'-Fluoro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-84-9
Record name 5'-Fluoro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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